![molecular formula C7H5F3N2O2 B1441989 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine CAS No. 944317-53-7](/img/structure/B1441989.png)
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
Overview
Description
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemicals Development
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine: is a key structural motif in the development of active agrochemical ingredients. Its derivatives are used extensively for crop protection, offering effective pest control due to the unique physicochemical properties imparted by the fluorine atoms and the pyridine moiety .
Pharmaceutical Industry
In the pharmaceutical sector, this compound and its derivatives serve as crucial intermediates. They contribute to the creation of drugs with enhanced efficacy and stability. The trifluoromethyl group in particular is associated with increased biological activity and metabolic stability in various therapeutic agents .
Veterinary Medicine
Similar to its applications in human medicine, 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is also utilized in veterinary products. It helps in developing treatments that are more effective against diseases in animals, improving the health and productivity of livestock .
Synthetic Chemistry
As a versatile building block in synthetic chemistry, this compound is instrumental in introducing trifluoromethylpyridine groups into other molecules. This leads to the synthesis of new compounds with unique properties that can be tailored for specific applications.
Disease Vector Control
The derivatives of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine are significant in controlling disease vectors such as mosquitoes. They are used in pesticides that not only prevent crop losses but also protect human populations from diseases like malaria, dengue fever, and the Zika virus .
Functional Materials
The unique characteristics of this compound make it suitable for the development of functional materials. These materials can have a wide range of applications, including advanced coatings, specialty adhesives, and components in electronic devices .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
4-methyl-5-nitro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVOZQHDJFJNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696822 | |
Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |
CAS RN |
944317-53-7 | |
Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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